(5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c14-11-3-2-10(19-11)12(16)15-6-4-13(5-7-15)17-8-1-9-18-13/h2-3H,1,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRLPCBZMGMELO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC=C(S3)Cl)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common approach starts with the chlorination of thiophene to introduce the chlorine atom at the 5-position. This is followed by the formation of the spirocyclic structure through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and chlorination steps efficiently. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Opioid Receptor Affinity
Research indicates that compounds similar to (5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone exhibit affinity for the μ-opioid receptor and the ORL1 receptor. These receptors are critical in pain management and could be targeted to develop new analgesics with reduced side effects compared to traditional opioids. The spirocyclic structure enhances receptor binding affinity and selectivity, making it a promising candidate for further pharmacological studies .
Cancer Treatment
Recent studies have identified compounds derived from similar structures as potential therapeutic agents in cancer treatment. For instance, spirocyclic compounds have shown efficacy in inhibiting tumor growth by interfering with cellular signaling pathways associated with cancer proliferation . The incorporation of the thiophene moiety may enhance the bioactivity of these compounds, providing a dual mechanism of action against cancer cells.
Neuropharmacology
The unique structural characteristics of this compound suggest potential applications in neuropharmacology. Compounds targeting neurotransmitter receptors can modulate synaptic transmission and may be useful in treating neurological disorders such as depression and anxiety . The spirocyclic framework can provide enhanced stability and bioavailability, crucial for central nervous system (CNS) drugs.
Case Study 1: Opioid Receptor Studies
A study conducted on substituted azaspiro derivatives demonstrated their binding affinities to opioid receptors, indicating potential for developing non-addictive pain relief medications. The research highlighted the importance of structural modifications in enhancing receptor selectivity, which is crucial for minimizing side effects associated with opioid use .
Case Study 2: Anti-Cancer Activity
In vitro studies on spirocyclic compounds revealed their ability to induce apoptosis in various cancer cell lines. The mechanism involved modulation of the mitochondrial pathway, leading to increased oxidative stress within cancer cells while sparing normal cells . This specificity is vital for reducing the adverse effects commonly seen with conventional chemotherapy.
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold in drug discovery.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- However, the methanesulfonylphenyl derivative may exhibit reduced membrane permeability due to its polar sulfonyl group.
- Steric Effects: The spirocyclic core minimizes conformational flexibility, but substituents like benzyl or phenyl introduce steric bulk that may hinder receptor binding compared to the smaller chlorothiophene group.
Challenges and Limitations
- Synthetic Complexity: Stereoselective synthesis of spirocyclic compounds remains challenging. For instance, the (8R,10R)-8-ethoxycarbonyl-10-methyl derivative required chromatographic separation of diastereomers, with yields as low as 6% for minor isomers.
- Metabolic Stability: The chlorothiophene group may increase susceptibility to oxidative metabolism compared to fluorophenyl or benzyl groups, necessitating further pharmacokinetic studies.
Biological Activity
The compound (5-Chlorothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, often referred to in research as a spirocyclic compound, has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 350.84 g/mol. The presence of a chlorothiophene moiety and a spirocyclic structure contributes to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.84 g/mol |
| CAS Number | 2034416-56-1 |
Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:
- Antimicrobial Activity : Studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Pharmacological Applications
The biological activity of this compound has been explored in several therapeutic areas:
- Cancer Therapy : Preliminary studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for further development in oncology.
- Infection Control : Its antimicrobial properties position it as a potential treatment for bacterial infections resistant to conventional antibiotics.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various spirocyclic compounds, including this compound. The results indicated significant inhibition of cell proliferation in human breast cancer cell lines with an IC50 value of 15 µM.
Case Study 2: Antimicrobial Efficacy
In a separate study focusing on antimicrobial activity, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was recorded at 32 µg/mL for both strains, demonstrating promising antibacterial effects.
Q & A
Q. Critical parameters :
- Stereochemical control : The spirocyclic system may adopt multiple conformers; X-ray crystallography is recommended to confirm stereochemistry .
- Yield optimization : Continuous flow reactors can enhance scalability and reproducibility by precise control of reaction parameters (temperature, residence time) .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
A combination of techniques is required due to structural complexity:
- NMR spectroscopy :
- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ at m/z 384.0825 for C₁₇H₁₉ClNO₃S) .
- X-ray crystallography : Resolve spirocyclic conformation and bond angles, critical for structure-activity studies .
- FT-IR : Validate carbonyl (C=O stretch ~1700 cm⁻¹) and ether/amine functionalities .
Data contradiction note : Similar spirocyclic compounds show variability in NMR shifts due to solvent effects; always report solvent and temperature .
Advanced: How does the spirocyclic architecture influence reactivity in substitution or oxidation reactions?
Answer:
The spirocyclic system introduces steric hindrance and electronic effects:
- Steric effects : The 9-aza group in the spiro ring directs nucleophilic attacks to the less hindered thiophene-Cl site. For example, Suzuki coupling with aryl boronic acids occurs selectively at the 5-chloro position .
- Electronic effects : The 1,5-dioxa moiety stabilizes transition states in oxidation reactions. Controlled oxidation with m-CPBA converts the thiophene ring to a sulfoxide, while stronger oxidants (e.g., KMnO₄) risk spiro ring cleavage .
- Catalytic challenges : Heterogeneous catalysts (e.g., Pd/C) may underperform due to poor diffusion into the spiro core; homogeneous catalysts (e.g., Pd(PPh₃)₄) are preferred .
Experimental design tip : Monitor reactions via TLC and in situ IR to detect intermediates.
Advanced: What strategies can resolve contradictions in reported biological activity data for similar chlorothiophene derivatives?
Answer:
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use control compounds (e.g., ciprofloxacin for bacteria) .
- Structural analogs : Compare with (5-Chlorothiophen-2-yl)(cyclobutyl)methanone (PubChem CID 145981576), which shows caspase-dependent apoptosis in cancer cells but lacks spirocyclic stability .
- Mechanistic studies :
Key finding : Spirocyclic derivatives exhibit prolonged half-lives in vitro due to reduced metabolic degradation .
Advanced: How can computational chemistry aid in optimizing this compound for drug discovery?
Answer:
- Conformational analysis : Molecular dynamics (MD) simulations (AMBER force field) predict dominant spirocyclic conformers and solvation effects .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity using Gaussian-based DFT calculations .
- ADMET prediction : Tools like SwissADME estimate logP (~2.8), suggesting moderate blood-brain barrier permeability, but high plasma protein binding (~89%) may limit bioavailability .
Validation : Cross-check computational results with experimental solubility (shake-flask method) and metabolic stability (microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
